molecular formula C20H20N4O3 B2568211 N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide CAS No. 1021062-90-7

N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide

Cat. No. B2568211
CAS RN: 1021062-90-7
M. Wt: 364.405
InChI Key: JNOINBDPIIQINN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide is a chemical compound that has been synthesized for scientific research purposes. This compound is commonly referred to as OP3, and it has been found to have potential applications in various fields of research.

Scientific Research Applications

Synthesis of Pyridazine Derivatives

A study by Ibrahim, H. M., and Behbehani, H. (2014) established a route for synthesizing a novel class of pyridazin-3-one derivatives. These derivatives were formed by reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds, leading to products with potential for further chemical modifications and pharmaceutical applications (Ibrahim & Behbehani, 2014).

Pharmaceutical Applications

The research by Hudkins, R., et al. (2011) identified a pyridazin-3-one derivative, 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one, as a potent and selective histamine H3 receptor inverse agonist, indicating its potential use in treating attentional and cognitive disorders. This highlights the therapeutic relevance of pyridazine derivatives in neuropharmacology (Hudkins et al., 2011).

Structural and Chemical Analysis

Sallam, H. H., et al. (2021) synthesized and analyzed the structure of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, providing insights into the molecular structure, density functional theory calculations, and intermolecular interactions of similar complex compounds. This research contributes to the understanding of the structural properties that may influence the biological activities of pyridazine derivatives (Sallam et al., 2021).

properties

IUPAC Name

N-[3-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)propyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c25-19(15-27-17-7-2-1-3-8-17)22-12-5-13-24-20(26)10-9-18(23-24)16-6-4-11-21-14-16/h1-4,6-11,14H,5,12-13,15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOINBDPIIQINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide

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